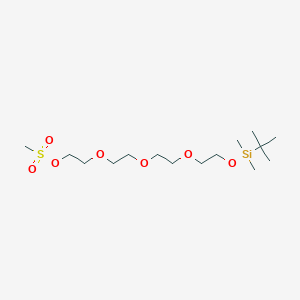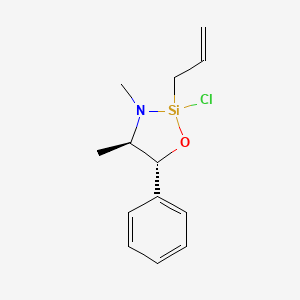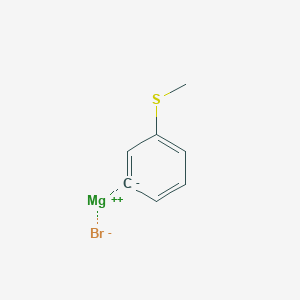![molecular formula C40H33N3O3 B12057757 9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-(1-tritylimidazol-4-yl)propan-2-yl]carbamate](/img/structure/B12057757.png)
9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-(1-tritylimidazol-4-yl)propan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-(1-tritylimidazol-4-yl)propan-2-yl]carbamate: , also known by its CAS number 160948-81-2, is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Méthodes De Préparation
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the reaction between 9H-fluoren-9-ylmethanol and (2S)-tert-butoxycarbonyl-3-hydroxy-1-butanone . The latter is derived from (2S)-tert-butoxycarbonyl-3-hydroxybutanoic acid . The reaction proceeds under suitable conditions to form the desired carbamate.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification, and yield enhancement are crucial for efficient production.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The carbamate group can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group is feasible.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, for reduction and for carbamate formation.
Major Products: The primary product is the carbamate itself, but derivatives may form during reactions.
Applications De Recherche Scientifique
Chemistry::
Building Block: Researchers use this compound as a building block for more complex molecules.
Fluorescent Probes: Its fluorene moiety makes it useful in fluorescent labeling experiments.
Drug Development: The compound’s unique structure may inspire drug design.
Biological Studies: It can serve as a probe for studying cellular processes.
Materials Science: Its properties may find applications in materials, coatings, or sensors.
Mécanisme D'action
The exact mechanism remains an active area of research. its carbamate functionality suggests potential interactions with enzymes or receptors.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, compounds with similar carbamate or fluorene moieties include:
Propriétés
Formule moléculaire |
C40H33N3O3 |
|---|---|
Poids moléculaire |
603.7 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-(1-tritylimidazol-4-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C40H33N3O3/c44-26-33(42-39(45)46-27-38-36-22-12-10-20-34(36)35-21-11-13-23-37(35)38)24-32-25-43(28-41-32)40(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,25-26,28,33,38H,24,27H2,(H,42,45)/t33-/m0/s1 |
Clé InChI |
ROOFGURZZHRWCU-XIFFEERXSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C=O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C=O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-fluoren-9-ylmethyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12057674.png)


![9H-fluoren-9-ylmethyl N-[(2R)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B12057683.png)



![(5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium](/img/structure/B12057720.png)

![Dichloro[1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II)](/img/structure/B12057725.png)

![(2S,3S,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-{[(diphenoxyphosphoryl)oxy]methyl}oxan-2-YL acetate](/img/structure/B12057739.png)


